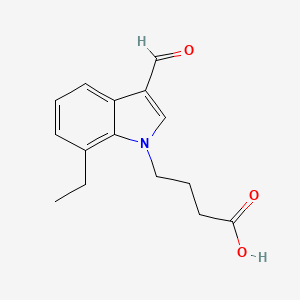

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(7-ethyl-3-formylindol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-11-5-3-6-13-12(10-17)9-16(15(11)13)8-4-7-14(18)19/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFFJOSSCQXFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CCCC(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Formation of an alcohol from the formyl group.

Substitution: Introduction of various substituents onto the indole ring.

Scientific Research Applications

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The formyl group and butanoic acid side chain may also contribute to its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.

Uniqueness

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is unique due to its specific functional groups and side chain, which confer distinct chemical and biological properties. Its combination of an indole ring with an ethyl, formyl, and butanoic acid moiety makes it a versatile compound for various applications in research and industry .

Biological Activity

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring system with a formyl group and a butanoic acid side chain. This unique configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including proteins and enzymes involved in cell signaling pathways. The indole moiety is known to interact with receptors and enzymes, influencing cellular processes such as apoptosis and proliferation. The formyl group may enhance binding affinity, while the butanoic acid side chain contributes to the compound's overall stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibiotics .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .

Case Study: Cytotoxicity Assays

A study evaluating the cytotoxic effects of this compound on human colon cancer cell lines demonstrated an IC50 value indicative of significant antiproliferative activity. The compound's ability to disrupt mitotic spindle formation was also noted, suggesting a potential mechanism for its anticancer effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Indole derivative | 5.0 | Antimicrobial, Anticancer |

| Indole-3-acetic acid | Plant hormone | N/A | Growth regulator |

| Indomethacin | NSAID | 2.5 | Anti-inflammatory |

This table illustrates the distinct biological activities associated with different compounds while highlighting the promising profile of this compound.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic studies : Elucidating specific pathways affected by the compound.

- Formulation development : Investigating delivery methods to enhance bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing the 3-formyl group into indole derivatives like 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid?

- Methodological Answer : The 3-formyl group on indole can be introduced via formylation reactions. One approach involves refluxing indole derivatives with acetic acid and sodium acetate in the presence of formylating agents (e.g., Vilsmeier-Haack reagent) . For example, 3-formylindole precursors can be synthesized by reacting 3-substituted indoles with propeniminium salts under controlled conditions, as demonstrated in vinylformylation protocols . Optimization of reaction time (2.5–3 hours) and temperature (reflux) is critical to avoid over-oxidation .

Q. How is the butanoic acid side chain incorporated into indole-based compounds?

- Methodological Answer : The butanoic acid moiety is typically introduced via alkylation or aza-Michael addition. For instance, coupling indole derivatives with bromobutanoic acid esters under basic conditions (e.g., K₂CO₃ in DMF) allows nucleophilic substitution at the indole nitrogen. Subsequent hydrolysis of the ester yields the free carboxylic acid . Alternatively, aza-Michael additions using acrylate derivatives can functionalize the indole core, followed by oxidation to stabilize the butanoic acid chain .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the indole scaffold, ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.8 ppm for CH₂), and formyl proton (δ ~9.8–10.2 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of formyl and carboxylic acid groups) and ~2500–3300 cm⁻¹ (broad O-H stretch from COOH) .

- X-ray Crystallography : Resolves regioselectivity and stereochemistry, particularly for verifying the substitution pattern on the indole ring .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during formylation of 7-ethylindole derivatives?

- Methodological Answer : Regioselectivity challenges arise due to competing electronic effects from substituents (e.g., 7-ethyl). Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, using bulky directing groups (e.g., Boc protection) or adjusting solvent polarity (e.g., DMF vs. THF) can enhance selectivity for the 3-position . Contradictory results in literature may stem from varying catalysts (e.g., POCl₃ vs. PCl₃ in Vilsmeier reactions) .

Q. What experimental design considerations are critical for optimizing the yield of this compound?

- Methodological Answer :

- Stepwise Synthesis : Isolate intermediates (e.g., 7-ethylindole, 3-formylindole) to minimize side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to improve coupling efficiency between indole and butanoic acid precursors .

- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (acetic acid/water) to remove unreacted starting materials .

- Yield Tracking : Compare yields under inert (N₂) vs. ambient conditions to assess oxidative degradation risks .

Q. How can researchers resolve discrepancies in NMR data for structurally similar indole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Deuteration Studies : Exchangeable protons (e.g., COOH) can be identified via D₂O shaking .

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to assign overlapping peaks, particularly in the aromatic region .

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., deethylated analogs) to confirm/rule out contamination .

Q. What computational tools are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.0 for this compound, indicating moderate lipophilicity) .

- QSAR Models : Train models on indole-carboxylic acid derivatives to predict cytotoxicity or receptor binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.